Dimethylmalondialdehyde

Descripción general

Descripción

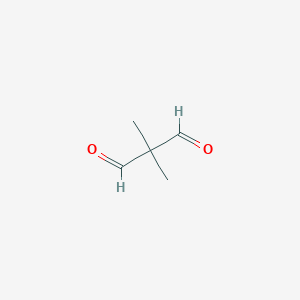

Dimethylmalondialdehyde is an organic compound with the molecular formula C₅H₈O₂. It is also known by its IUPAC name, 2,2-dimethylpropanedial. This compound is characterized by the presence of two aldehyde groups attached to a central carbon atom, which is also bonded to two methyl groups. It is a colorless liquid that is highly reactive due to the presence of the aldehyde functional groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dimethylmalondialdehyde can be synthesized through various methods. One common method involves the oxidation of 2,2-dimethyl-1,3-propanediol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄). The reaction typically takes place under mild conditions to prevent over-oxidation.

Industrial Production Methods

In industrial settings, propanedial, dimethyl- is often produced through the catalytic hydrogenation of dimethyl malonate. This process involves the use of a copper-based catalyst (Cu/SiO₂) and hydrogen gas under high pressure and temperature conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the desired product .

Análisis De Reacciones Químicas

Types of Reactions

Dimethylmalondialdehyde undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form carboxylic acids.

Reduction: The compound can be reduced to form alcohols.

Nucleophilic Addition: Due to the presence of aldehyde groups, it readily undergoes nucleophilic addition reactions with reagents such as Grignard reagents and hydrides.

Common Reagents and Conditions

Oxidizing Agents: PCC, KMnO₄

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Nucleophiles: Grignard reagents (RMgX), hydrides (NaBH₄, LiAlH₄)

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohols

Nucleophilic Addition: Alcohols and other addition products depending on the nucleophile used

Aplicaciones Científicas De Investigación

Dimethylmalondialdehyde has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as a building block for the synthesis of biologically active molecules.

Industry: This compound is used in the production of polymers, resins, and other materials .

Mecanismo De Acción

The mechanism of action of propanedial, dimethyl- involves its reactivity with nucleophiles due to the presence of aldehyde groups. These groups can form covalent bonds with nucleophilic species, leading to the formation of addition products. The compound can also undergo oxidation and reduction reactions, which are facilitated by the presence of electron-donating methyl groups that stabilize the intermediate species formed during these reactions .

Comparación Con Compuestos Similares

Similar Compounds

Malondialdehyde: Another dialdehyde with similar reactivity but lacks the stabilizing methyl groups.

Formaldehyde: A simpler aldehyde with only one carbon atom.

Acetaldehyde: Contains an ethyl group instead of the dimethyl groups.

Uniqueness

Dimethylmalondialdehyde is unique due to the presence of two methyl groups, which provide steric hindrance and electron-donating effects. This makes it more stable and less reactive compared to simpler aldehydes like formaldehyde and acetaldehyde. The compound’s unique structure also allows for selective reactions that are not possible with other aldehydes .

Actividad Biológica

Chemical Structure and Properties

Dimethylmalondialdehyde is a dialdehyde with the chemical formula . It consists of two aldehyde groups attached to a central carbon chain. The structure can be represented as follows:

Physical Properties

- Molecular Weight : 100.12 g/mol

- Boiling Point : Approximately 160 °C

- Solubility : Soluble in water and organic solvents

This compound exhibits several biological activities, primarily through its role as a reactive aldehyde. Its mechanisms include:

- Lipid Peroxidation : DMDA can induce oxidative stress by promoting lipid peroxidation, leading to cell membrane damage and apoptosis.

- Protein Modification : It reacts with amino acids, particularly lysine and cysteine residues, resulting in protein cross-linking and dysfunction.

- Inflammatory Response : DMDA has been implicated in the modulation of inflammatory pathways, potentially exacerbating conditions such as cardiovascular diseases.

Case Studies and Research Findings

- Oxidative Stress Induction :

- Impact on Cellular Functions :

- Toxicological Assessments :

Data Table: Summary of Biological Effects

Propiedades

IUPAC Name |

2,2-dimethylpropanedial | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-5(2,3-6)4-7/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNBFTLCNQKKVHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10152140 | |

| Record name | Propanedial, dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185-34-8 | |

| Record name | 2,2-Dimethylpropanedial | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanedial, dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001185348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanedial, dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.